Quinazoline
Quinazoline
Quinazolines has applications in medicinal chemistry due to their antibacterial, antifungal, anticonvulsant, anti-inflammatory and antitumor activities. It is the basic structural unit of pharmaceuticals and plays an important role in modern synthesis of antitumor drugs.
Quinazoline is a mancude organic heterobicyclic parent that is naphthalene in which the carbon atoms at positions 1 and 3 have been replaced by nitrogen atoms. It is a mancude organic heterobicyclic parent, a member of quinazolines, an azaarene and an ortho-fused heteroarene.
Quinazoline is a mancude organic heterobicyclic parent that is naphthalene in which the carbon atoms at positions 1 and 3 have been replaced by nitrogen atoms. It is a mancude organic heterobicyclic parent, a member of quinazolines, an azaarene and an ortho-fused heteroarene.
Brand Name:
Vulcanchem
CAS No.:
253-82-7
VCID:
VC20868786
InChI:
InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
SMILES:
C1=CC=C2C(=C1)C=NC=N2
Molecular Formula:
C8H6N2
Molecular Weight:
130.15 g/mol
Quinazoline
CAS No.: 253-82-7
Cat. No.: VC20868786
Molecular Formula: C8H6N2
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quinazolines has applications in medicinal chemistry due to their antibacterial, antifungal, anticonvulsant, anti-inflammatory and antitumor activities. It is the basic structural unit of pharmaceuticals and plays an important role in modern synthesis of antitumor drugs. Quinazoline is a mancude organic heterobicyclic parent that is naphthalene in which the carbon atoms at positions 1 and 3 have been replaced by nitrogen atoms. It is a mancude organic heterobicyclic parent, a member of quinazolines, an azaarene and an ortho-fused heteroarene. |
|---|---|
| CAS No. | 253-82-7 |
| Molecular Formula | C8H6N2 |
| Molecular Weight | 130.15 g/mol |
| IUPAC Name | quinazoline |
| Standard InChI | InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H |
| Standard InChI Key | JWVCLYRUEFBMGU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=NC=N2 |
| Canonical SMILES | C1=CC=C2C(=C1)C=NC=N2 |
| Boiling Point | 241.0 °C |
| Melting Point | 48.0 °C |
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